molecular formula C14H17N B12951475 1-(Naphthalen-2-yl)butan-1-amine

1-(Naphthalen-2-yl)butan-1-amine

Cat. No.: B12951475
M. Wt: 199.29 g/mol
InChI Key: SUKSPGYZTMOVHL-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)butan-1-amine is a primary amine featuring a naphthalene moiety substituted at the 2-position with a four-carbon aliphatic chain terminating in an amine group.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-naphthalen-2-ylbutan-1-amine

InChI

InChI=1S/C14H17N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5,15H2,1H3

InChI Key

SUKSPGYZTMOVHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-(Naphthalen-2-yl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of nitro or sulfonic acid groups on the naphthalene ring.

Scientific Research Applications

1-(Naphthalen-2-yl)butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the naphthalene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to certain proteins or nucleic acids.

Comparison with Similar Compounds

Positional Isomers: 1-(Naphthalen-1-yl)butan-1-amine

  • Structural Difference : The naphthalene substituent is at the 1-position instead of the 2-position.
  • Steric Effects: The 1-position may introduce greater steric hindrance near the amine group compared to the 2-position, affecting intermolecular interactions.
  • Synthesis : Synthesized via similar alkylation routes but starting from 1-naphthaldehyde or 1-(bromomethyl)naphthalene .

Aromatic Backbone Variants: 2-Phenylbutan-1-amine Derivatives

  • Example Compounds :
    • 2-Phenylbutan-1-amine hydrochloride (CAS: 1864074-38-3)
    • (S)-1-(p-Tolyl)butan-1-amine hydrochloride (CAS: 1391435-90-7)
  • Structural Difference : Replacement of naphthalene with a phenyl or substituted phenyl group.
  • Impact :
    • Solubility : Phenyl derivatives are generally less hydrophobic than naphthyl analogs, improving aqueous solubility.
    • Biological Activity : Reduced aromatic surface area may decrease binding affinity to hydrophobic targets compared to naphthyl-containing compounds .

Functional Group Modifications: Imine and Ketone Derivatives

  • Example Compounds :
    • [(E)-1-(Naphthalen-2-yl)ethylidene]-(naphthalen-1-ylmethyl)amine (C=N bond: 1.2650 Å)
    • 1-(Naphthalen-2-yl)prop-2-yn-1-one (alkyne-ketone hybrid)
  • Impact :
    • Reactivity : Imine derivatives undergo hydrolysis under acidic conditions, whereas the primary amine in 1-(Naphthalen-2-yl)butan-1-amine is more stable.
    • Conjugation : The alkyne-ketone group in prop-2-yn-1-one derivatives enables diverse cycloaddition reactions, unlike the amine .

Heterocyclic Analogs: Benzimidazole and Piperazine Derivatives

  • Example Compounds :
    • 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (79% yield, >98% purity)
    • 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]piperazine derivatives (42–53% yield)
  • Impact :
    • Bioactivity : Benzimidazole derivatives often exhibit enhanced antimicrobial or anticancer activity due to heterocyclic pharmacophores .
    • Synthetic Complexity : Piperazine derivatives require multi-step synthesis, whereas 1-(Naphthalen-2-yl)butan-1-amine can be synthesized in fewer steps .

Data Table: Key Properties of Selected Compounds

Compound Name Aromatic Group Functional Group Yield (%) Purity (%) Key Applications
1-(Naphthalen-2-yl)butan-1-amine 2-Naphthyl Primary amine N/A N/A Drug intermediates
1-(Naphthalen-1-yl)butan-1-amine 1-Naphthyl Primary amine N/A N/A Material science
2-Phenylbutan-1-amine hydrochloride Phenyl Amine (HCl salt) N/A N/A Neuroscience research
[(E)-1-(Naphthalen-2-yl)ethylidene]amine 2-Naphthyl Imine 42–53 95–98 Crystal engineering
1-(Naphthalen-2-ylmethyl)-benzimidazole 2-Naphthyl Benzimidazole 79 >98 Antimicrobial agents

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